2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Coumarin Derivatives and Their Applications
Coumarin derivatives, like the one mentioned, are significant in various fields due to their broad biological and chemical properties. Research by Yoda (2020) highlights the importance of 3-hydroxycoumarin, a related compound, noting its applications in biology, pharmacology, and microbiology due to its diverse chemical and biological properties. This suggests that compounds with similar structures could also have multifaceted applications in these domains (Yoda, 2020).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, especially those incorporating pyridine and coumarin units, are pivotal in medicinal chemistry. Saganuwan (2017) discusses the significance of heterocycles with nitrogen (N), sulfur (S), and oxygen (O) in their structure, pointing out their potential in developing central nervous system (CNS) acting drugs. This underscores the relevance of the compound for generating novel therapeutic agents (Saganuwan, 2017).
Synthesis and Reactivity of Chromenone Derivatives
The synthesis and reactivity of chromenone derivatives, closely related to the core structure of the compound , are of considerable interest. Mazimba (2016) reviews synthetic procedures for 6H-benzo[c]chromen-6-ones, highlighting their pharmacological significance and the necessity for efficient synthetic routes. This information is pertinent for understanding the synthetic challenges and opportunities presented by complex heterocyclic compounds such as 2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (Mazimba, 2016).
Photocatalytic Applications and Environmental Implications
The environmental and photocatalytic applications of heterocyclic compounds also present an area of significant interest. Pichat (1997) explores the photocatalytic degradation of pollutants, highlighting the role of specific functional groups in these processes. This suggests potential environmental applications for complex heterocycles, including pollutant degradation (Pichat, 1997).
Mechanism of Action
Target of action
For instance, the chromeno[4,3-b]pyridin-2-one moiety is a structural feature found in quinolones , a class of compounds known for their antibacterial activity .
Mode of action
Many bioactive compounds work by binding to specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Many bioactive compounds can affect a wide range of pathways, depending on their specific targets .
Result of action
Based on its structural features, it could potentially have antibacterial effects .
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-12-10-18(24-21(25)15-9-8-13(27-2)11-17(15)28-3)23-20-14-6-4-5-7-16(14)29-22(26)19(12)20/h4-11H,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUYFWNELFRIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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